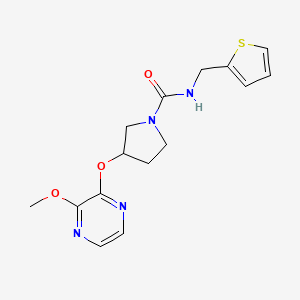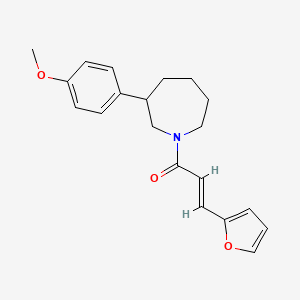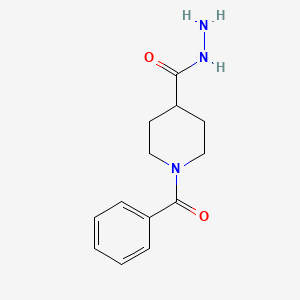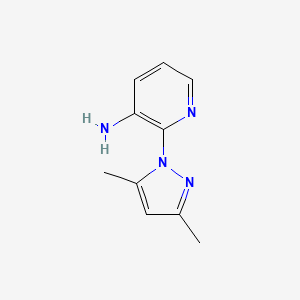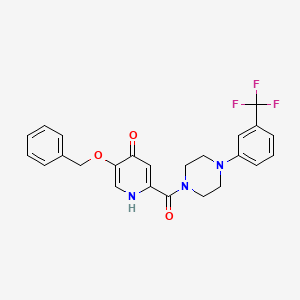![molecular formula C13H16O B2936549 [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287271-08-1](/img/structure/B2936549.png)
[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as 3-MeO-PCP, is a novel dissociative drug that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of arylcyclohexylamines, which are a group of compounds that have been studied for their ability to modulate the N-methyl-D-aspartate (NMDA) receptor.
Mecanismo De Acción
[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, the compound may modulate glutamatergic neurotransmission and reduce excitotoxicity, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, this compound has been shown to interact with other neurotransmitter systems, including the dopamine and serotonin systems. This may contribute to its psychoactive effects, which include dissociation, euphoria, and altered perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is its high potency and selectivity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its psychoactive effects may also pose a limitation for certain types of experiments, and careful consideration should be given to the dosage and administration route used.
Direcciones Futuras
There are several potential future directions for research on [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is its potential therapeutic use in the treatment of depression, anxiety, and PTSD. Further studies are needed to determine the optimal dosage and administration route, as well as the long-term safety and efficacy of the compound.
Another area of interest is the development of novel NMDA receptor modulators based on the structure of this compound. By modifying the chemical structure of the compound, it may be possible to create more selective and potent NMDA receptor antagonists that have improved therapeutic potential.
Conclusion:
In conclusion, this compound is a novel dissociative drug that has potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Its mechanism of action involves modulation of the NMDA receptor, and it has been shown to have neuroprotective properties in animal models. While further research is needed to fully understand its therapeutic potential, this compound represents a promising target for drug development in the field of neuropsychiatry.
Métodos De Síntesis
The synthesis of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves the reaction of 3-methylphenylacetonitrile with cyclohexylmagnesium bromide, followed by reduction with lithium aluminum hydride and subsequent methanolysis. This process yields the final product in high purity and yield.
Aplicaciones Científicas De Investigación
Research on [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has primarily focused on its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that the compound has antidepressant and anxiolytic effects in animal models, and may also have neuroprotective properties.
Propiedades
IUPAC Name |
[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-10-3-2-4-11(5-10)13-6-12(7-13,8-13)9-14/h2-5,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQWWOPUQATQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C23CC(C2)(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2936466.png)
![4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid](/img/structure/B2936469.png)




![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2936476.png)
